(5-(Ethoxymethyl)-2-fluorophenyl)boronic acid
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Overview
Description
(5-(Ethoxymethyl)-2-fluorophenyl)boronic acid: is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of an ethoxymethyl group and a fluorine atom attached to a phenyl ring, which is further bonded to a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Ethoxymethyl)-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient handling and scaling up of reactions. These methods can achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions: (5-(Ethoxymethyl)-2-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated reagents or nucleophiles.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Chemistry: (5-(Ethoxymethyl)-2-fluorophenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors and in the development of sensors for detecting biomolecules.
Industry: In the industrial sector, boronic acids are used in the production of polymers and materials with specific properties. The compound’s ability to form stable complexes with diols and other molecules makes it useful in various industrial processes .
Mechanism of Action
The mechanism of action of (5-(Ethoxymethyl)-2-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensing. The boronic acid group interacts with the target molecules, forming stable complexes that can modulate the activity of enzymes or facilitate the detection of specific analytes .
Comparison with Similar Compounds
- Phenylboronic acid
- 2-Fluorophenylboronic acid
- (4-Methoxyphenyl)boronic acid
Comparison: Compared to other boronic acids, (5-(Ethoxymethyl)-2-fluorophenyl)boronic acid offers unique advantages due to the presence of the ethoxymethyl and fluorine substituents. These groups can enhance the compound’s reactivity and selectivity in various chemical reactions. Additionally, the fluorine atom can impart unique electronic properties, making the compound useful in specific applications where other boronic acids may not be as effective .
Properties
Molecular Formula |
C9H12BFO3 |
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Molecular Weight |
198.00 g/mol |
IUPAC Name |
[5-(ethoxymethyl)-2-fluorophenyl]boronic acid |
InChI |
InChI=1S/C9H12BFO3/c1-2-14-6-7-3-4-9(11)8(5-7)10(12)13/h3-5,12-13H,2,6H2,1H3 |
InChI Key |
GYNXCFUPGVZJLL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)COCC)F)(O)O |
Origin of Product |
United States |
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